![molecular formula C10H5F3S3 B14233146 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione CAS No. 503840-44-6](/img/structure/B14233146.png)
5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-dithiole-3-thione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with elemental sulfur under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to thiol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
Compared to similar compounds, 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione moiety, which imparts distinct chemical reactivity and biological activity. The presence of both sulfur and trifluoromethyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
503840-44-6 |
|---|---|
Formule moléculaire |
C10H5F3S3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
5-[4-(trifluoromethyl)phenyl]dithiole-3-thione |
InChI |
InChI=1S/C10H5F3S3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H |
Clé InChI |
SPYDKBZTONQMRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=S)SS2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
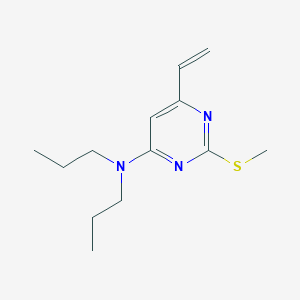
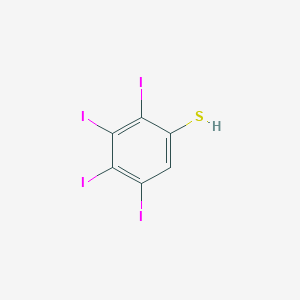
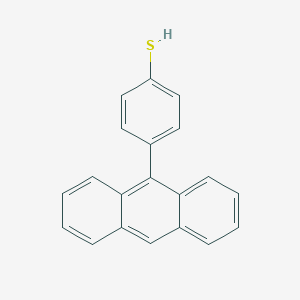
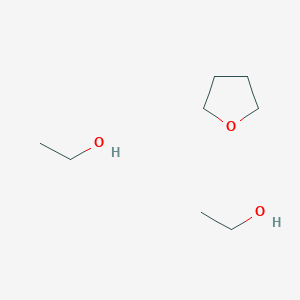
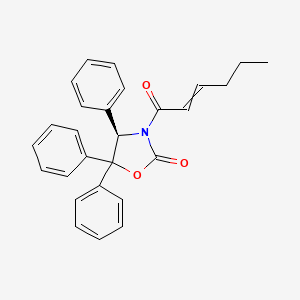
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)

